molecular formula C23H20N2OS2 B2706724 4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 946320-31-6

4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No.: B2706724
CAS No.: 946320-31-6
M. Wt: 404.55
InChI Key: ONYGLXWISRBQNK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl, which is a common moiety in many bioactive compounds . It also contains an ethylthio group and a phenyl group, which could contribute to its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR and MS, as is common for similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available from the current information .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activities. For example, a study by Ravinaik et al. (2021) focused on designing and synthesizing substituted benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Antimicrobial Activity

Benzothiazole derivatives have been investigated for their antimicrobial properties. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity against bacterial and fungal strains. They reported excellent broad-spectrum antimicrobial activity (Padalkar et al., 2014).

Antituberculosis Activity

Research by Shinde et al. (2019) on 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives showed good activity against Mycobacterium tuberculosis H37Ra strain, highlighting the potential of benzothiazole derivatives in developing new antitubercular drugs (Shinde et al., 2019).

Stearoyl-CoA Desaturase-1 Inhibition

Another study focused on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. The research identified potent inhibitors with significant effects in reducing plasma desaturation indices in mice, suggesting potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, characterization, and potential biological activity. It would also be interesting to study its reactivity and possible applications .

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGLXWISRBQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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